Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 683778-97-4) is a bicyclic heterocyclic compound with the molecular formula C₁₈H₁₇N₃O₄ and a molar mass of 339.35 g/mol . Its structure comprises a pyrido[2,3-d]pyrimidine core fused with a hexahydropyrimidine ring, featuring:
- 7-methyl and allyl carboxylate groups at positions 7 and 6, respectively, influencing electronic properties and solubility.
- Two ketone groups (2,4-dioxo) that enhance hydrogen-bonding capability.
This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
prop-2-enyl 7-methyl-2,4-dioxo-5-phenyl-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-9-25-17(23)12-10(2)19-15-14(16(22)21-18(24)20-15)13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H3,19,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHAIKZDNMUXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=CC=C3)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C19H19N3O4
- Molar Mass : 353.37 g/mol
- CAS Number : 683778-86-1
The biological activity of this compound is primarily attributed to its interaction with key enzymes and cellular pathways. Notably:
- Dihydrofolate Reductase (DHFR) Inhibition :
- Kinase Activity Modulation :
Biological Activity Data
The following table summarizes the biological activities and targets associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Cancer Therapy :
- Metabolic Disorders :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrido[2,3-d]pyrimidine structures exhibit a range of biological activities including anti-cancer properties. For instance:
- Anti-Cancer Activity : Several studies have highlighted the anti-proliferative effects of compounds related to pyrido[2,3-d]pyrimidines against various cancer cell lines. In particular, derivatives have shown effectiveness against K562 and MCF-7 cell lines, indicating their potential as anti-cancer agents .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. For example, it may target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for rapidly dividing cells .
Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has demonstrated various biological activities:
- Antimicrobial Properties : Research has indicated that related compounds possess antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. . These findings suggest potential applications in developing new antimicrobial agents.
- Cytotoxic Effects : The cytotoxicity of this compound and its derivatives has been evaluated using different assays. Results indicate that certain structural modifications can enhance cytotoxic effects against targeted cancer cells .
Case Study 1: Anti-Cancer Efficacy
A study conducted on the anti-cancer efficacy of pyrido[2,3-d]pyrimidine derivatives revealed that modifications at the 7-position significantly influenced the biological activity. The most active compounds were found to induce apoptosis in K562 cells through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various microbial strains. Results showed that certain modifications led to enhanced efficacy against resistant strains of bacteria.
Chemical Reactions Analysis
2.1. Ester Hydrolysis and Amidation
The allyl ester group undergoes hydrolysis to yield a carboxylic acid intermediate, which is subsequently functionalized:
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Hydrolysis : Treatment with NaOH/HCl under reflux generates the free acid .
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Amidation : Reaction with primary/secondary amines (e.g., benzylamine) in the presence of coupling agents (EDC/HOBt) produces bioisosteric amide derivatives .
2.2. Oxidation and Halogenation
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Oxidation : The diketone moiety reacts with bromine in acetic acid to form tetrahydropyridopyridazinone derivatives .
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Chlorination : Phosphoryl chloride (POCl₃) selectively chlorinates the pyrimidine ring at position 2 or 4 .
3.1. [4+2] Cycloaddition
The compound participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Yields depend on solvent polarity and temperature .
3.2. Ring-Opening via Nucleophilic Attack
The hexahydropyrido ring undergoes nucleophilic ring-opening with:
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Hydrazine : Forms hydrazone intermediates, which cyclize to pyridazinone derivatives .
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Grignard Reagents : Alkyl/aryl magnesium halides attack the carbonyl groups, leading to ring-expanded products.
Biological Activity-Driven Modifications
The compound’s anti-proliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231) has driven derivatization efforts:
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Michael Addition : The enamine system reacts with arylidenemalononitrile to form 3,4-dihydro intermediates .
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Knoevenagel Condensation : Condensation with aromatic aldehydes yields hydrazones, which cyclize to fused heterocycles under microwave irradiation .
Stability and Reaction Optimization
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis with structurally related heterocycles highlights key differences in core architecture, substituents, and functional groups:
Key Observations:
- Core Heterocycles: The target compound’s pyrido[2,3-d]pyrimidine core differs from the thiazolo[3,2-a]pyrimidine in ’s compound, which introduces sulfur into the ring system.
- Substituent Effects: The allyl carboxylate in the target compound may confer higher reactivity compared to the ethyl carboxylate in ’s compound due to the allyl group’s conjugation and lower steric hindrance .
Spectroscopic and Electronic Properties
NMR Chemical Shifts :
- Target Compound : Allyl protons are expected to resonate at δ 4.5–5.5 ppm (¹H) due to conjugation with the ester group. The dioxo groups would deshield adjacent carbons, leading to δC ~160–180 ppm for carbonyls .
- ’s Compound : The ethyl ester’s methyl protons appear at δ 1.2–1.4 ppm (¹H) , while the trimethoxybenzylidene group’s aromatic protons resonate at δ 6.5–7.5 ppm .
- Pestalafuranone F: Alkylation at C-11 shifts H-11 to δ 2.28 ppm (Δ −2.25 ppm) compared to oxymethine in Pestalafuranone B, demonstrating substituent effects on shielding .
Electronegativity and Reactivity :
- The allyl carboxylate’s higher electronegativity (vs. ethyl) may polarize the ester group, enhancing nucleophilic attack susceptibility .
Crystallographic and Packing Behavior
- Target Compound: Likely exhibits monoclinic or triclinic packing (common for bicyclic heterocycles) with intermolecular hydrogen bonds involving dioxo groups .
- ’s Compound: Crystallizes in the P21/n space group (monoclinic) with Z = 4, stabilized by C–H···O interactions between the oxo group and methoxy substituents .
- Hydrogen Bonding : The target compound’s dual carbonyl groups may form more extensive hydrogen-bonding networks than ’s single oxo group, affecting solubility and melting points .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing hexahydropyrido[2,3-d]pyrimidine derivatives, and how can they be adapted for the allyl-substituted target compound?
- Methodological Answer : The synthesis of pyrido[2,3-d]pyrimidine scaffolds often involves multicomponent reactions, such as the Biginelli reaction, or intramolecular heteroatom exchange. For example, Sladowska et al. (1990) synthesized ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate via cyclocondensation of thioureas with β-ketoesters . To adapt this for the allyl-substituted derivative, allyl esters (e.g., allyl acetoacetate) could replace ethyl esters, with careful optimization of reaction conditions (e.g., solvent, temperature) to accommodate the allyl group’s reactivity. Evidence from annulated pyrido[2,3-d]pyrimidine syntheses (Table 1, Entry 6f) demonstrates that allyl amines can achieve high stereoselectivity under mild conditions (e.g., 16 hours, 60% yield) .
Q. How can X-ray crystallography be utilized to confirm the molecular structure and hydrogen-bonding patterns of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For pyrido[2,3-d]pyrimidines, SHELXL (a module of the SHELX suite) is widely used for refinement . Key parameters include space group determination (e.g., monoclinic ), unit cell dimensions, and hydrogen-bonding analysis (e.g., N–H···O interactions). For example, Akkurt et al. (2015) resolved crystal packing in a related pyrido-thieno pyrimidine by analyzing intermolecular hydrogen bonds and π-π stacking using SHELXTL . Graph set analysis (as per Bernstein et al., 1995) can classify hydrogen-bonding motifs (e.g., rings) to predict stability and solubility .
Q. What spectroscopic techniques are critical for characterizing the regioselectivity of substituents in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for regiochemical assignment. For instance, and NMR can distinguish between allyl group positions (e.g., allyl protons at δ 4.5–5.5 ppm) and confirm the absence of tautomerism in the hexahydropyrido ring. In a pyrrole-pyridopyrimidine hybrid ( ), NMR (400 MHz, DMSO-) resolved pyrrole protons at δ 6.8–7.2 ppm, while IR confirmed carbonyl stretches (1700–1750 cm) . High-resolution mass spectrometry (HRMS) further validates molecular formula integrity.
Advanced Research Questions
Q. How can computational methods predict and rationalize the stereochemical outcomes of allyl group incorporation in pyrido[2,3-d]pyrimidine systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict stereoselectivity. For example, in annulated pyrido[2,3-d]pyrimidines ( ), intramolecular heteroatom exchange favors cis isomers due to lower steric hindrance in the transition state (e.g., 88:12 cis:trans ratio in Entry 4). Cremer-Pople puckering coordinates ( ) can quantify ring conformation distortions (e.g., chair vs. boat) that influence allyl group orientation . Molecular dynamics simulations may further assess solvent effects on stereoselectivity.
Q. What strategies mitigate data contradictions in reaction yields or purity when scaling up synthesis?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For instance, in annulated pyrido[2,3-d]pyrimidine synthesis ( ), prolonged reaction times (16 hours) reduced trans isomer formation (Entry 3: 78:22 cis:trans). Scaling up requires optimizing catalyst loading (e.g., Pd-catalyzed couplings in ) and purification protocols (e.g., preparative HPLC with ammonium acetate buffers, as in ) . Purity validation via HPLC-UV (λ = 254 nm) and elemental analysis ensures batch consistency.
Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : Hydrogen-bonding patterns (e.g., N–H···O, C–H···π) dictate melting points, solubility, and stability. For example, in ethyl pyrido-thieno pyrimidines ( ), dimeric motifs increased melting points (>200°C) and reduced aqueous solubility. Graph set analysis ( ) can classify these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., O···H interactions at 25% of the surface) .
Q. What role do ring puckering parameters play in modulating the compound’s biological activity?
- Methodological Answer : Puckering amplitudes (e.g., ) and phase angles (e.g., ) from Cremer-Pople analysis ( ) correlate with conformational flexibility and receptor binding. For hexahydropyrido rings, a flattened chair conformation (low ) may enhance π-stacking with aromatic residues in enzyme active sites. Molecular docking studies (e.g., AutoDock Vina) can validate these hypotheses by simulating ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
